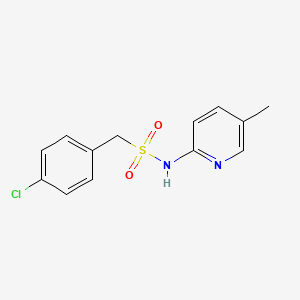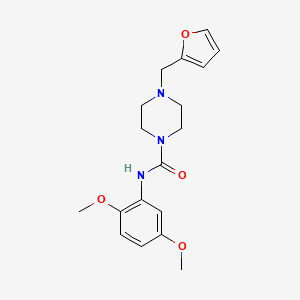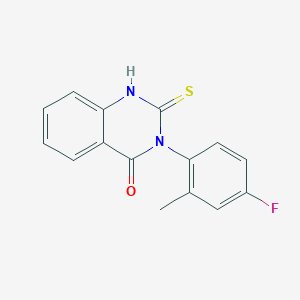
3-(4-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-フルオロ-2-メチルフェニル)-2-スルファニルキナゾリン-4(3H)-オン: は、化学式C₁₄H₁₀FN₃OS としても知られており、ヘテロ環式有機化合物です。その構造は、フッ素置換フェニル基とチオール(スルファニル)部分を有するキナゾリン-4(3H)-オンコアで構成されています。キナゾリン-4(3H)-オンは、医薬品化学においてさまざまな用途があり、この化合物も例外ではありません。
2. 製法
合成経路::縮合反応:
工業的製造:
3. 化学反応解析
反応::酸化: この化合物は酸化反応を起こし、さまざまな酸化状態の生成物につながります。
還元: 還元プロセスは、異なる官能基を持つ誘導体を生成する可能性があります。
置換: フェニル環上の置換基は、置換反応によって修飾することができます。
酸化: 過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) などの酸化剤。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤。
置換: さまざまなハロゲン化剤(例:臭素、塩素)または求核置換試薬。
- 酸化: 酸化された誘導体で、追加の酸素原子を持つ。
- 還元: 水素原子が追加された還元型。
- 置換: 修飾されたフェニル環置換基。
4. 科学研究での応用
医薬品化学: キナゾリン-4(3H)-オン骨格を持つため、潜在的な医薬品開発のために調査されています。
抗癌活性: 一部の誘導体は、有望な抗癌活性を示しています。
生物学的研究: 細胞経路や分子相互作用を研究するためのプローブとして使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone typically involves multi-step reactions. One common method includes the condensation of 4-fluoro-2-methylaniline with isothiocyanates, followed by cyclization to form the quinazolinone core. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 3-(4-fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
3-(4-Fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
標的: この化合物は、特定のタンパク質標的または酵素と相互作用する可能性があります。
経路: 細胞増殖、アポトーシス、または炎症に関連するシグナル伝達経路を調節する可能性があります。
6. 類似化合物の比較
ユニークな特徴: 他のキナゾリン-4(3H)-オンと比較した、その独特の特性を強調する。
類似化合物: や などの関連する化合物を含む。
類似化合物との比較
Similar Compounds
3-(4-Fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone: shares similarities with other quinazolinone derivatives such as:
Uniqueness
The unique combination of the fluorine and sulfur atoms in 3-(4-fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone distinguishes it from other quinazolinone derivatives. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C15H11FN2OS |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
3-(4-fluoro-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H11FN2OS/c1-9-8-10(16)6-7-13(9)18-14(19)11-4-2-3-5-12(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChIキー |
ZBNHZVQIHUKLFU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)N2C(=O)C3=CC=CC=C3NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966723.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10966732.png)
![1-(3,5-Dimethylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10966735.png)
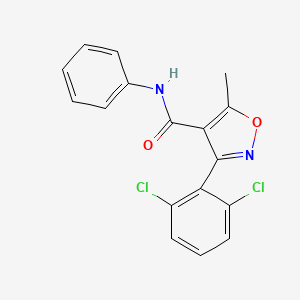
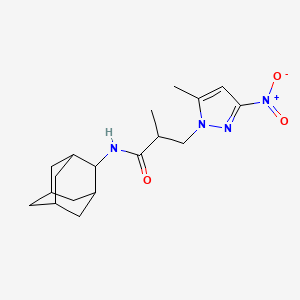
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B10966753.png)
![Methyl 2-({[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10966756.png)

![2-(4-Ethoxyphenyl)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10966762.png)
![11-(3-butoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10966765.png)
![2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10966772.png)
![N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B10966781.png)
